molecular formula C25H43N7O7 B12391396 Nle-Arg-Phe-NH2 (acetate)

Nle-Arg-Phe-NH2 (acetate)

Cat. No.: B12391396
M. Wt: 553.7 g/mol
InChI Key: JLAVWMIXXPOTHL-ZQGHYHNTSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

Norleucine-arginine-phenylalaninamide (acetate) is a synthetic tripeptide derivative systematically named L-norleucyl-L-arginyl-L-phenylalaninamide acetate . The IUPAC nomenclature follows sequential amino acid labeling, starting from the N-terminus. The peptide backbone consists of norleucine (Nle, 2-aminohexanoic acid), arginine (Arg, 2-amino-5-guanidinopentanoic acid), and phenylalanine (Phe, 2-amino-3-phenylpropanoic acid), with a C-terminal amide modification. The acetate counterion arises from the protonation of the peptide’s basic residues (e.g., arginine’s guanidinium group) and subsequent salt formation with acetic acid.

The systematic name adheres to peptide naming conventions:

  • N-terminus : L-norleucine (abbreviated as Nle).
  • Central residue : L-arginine (Arg).
  • C-terminus : L-phenylalaninamide (Phe-NH₂).
  • Counterion : Acetate (CH₃COO⁻).

This nomenclature distinguishes the compound from native peptides by specifying the non-proteinogenic norleucine residue and the C-terminal amidation.

Molecular Formula and Mass Spectrometry Analysis

The molecular formula of norleucine-arginine-phenylalaninamide is C₂₂H₃₈N₈O₄ , with an acetate counterion adding C₂H₃O₂ . The total molecular formula is C₂₄H₄₁N₈O₆ , yielding a molecular weight of 561.64 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00).

Mass spectrometry analysis of the peptide typically employs electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). Key fragmentation patterns include:

  • b-ions : N-terminal fragments (e.g., b₁ at m/z 132.1 for Nle).
  • y-ions : C-terminal fragments (e.g., y₂ at m/z 278.2 for Arg-Phe-NH₂).
  • Neutral losses : Water (-18.02 Da) or ammonia (-17.03 Da) from arginine’s guanidinium group.

A hypothetical mass spectrum would exhibit peaks corresponding to:

Ion Type m/z (Da) Fragment Composition
[M+H]⁺ 562.6 C₂₄H₄₁N₈O₆
b₂ 361.3 Nle-Arg
y₁ 175.1 Phe-NH₂

These fragments confirm the sequence through mass differences (e.g., 186.2 Da between b₂ and y₁, corresponding to phenylalanine’s residue mass).

Acetate Counterion Coordination and Salt Formation Mechanisms

The acetate counterion stabilizes the peptide via ionic interactions with protonated basic groups. In norleucine-arginine-phenylalaninamide, arginine’s guanidinium group (pKa ≈ 12.5) remains positively charged at physiological pH, attracting the acetate anion. Salt formation occurs during synthesis via:

  • Acid-base reaction : Acetic acid donates a proton to the peptide’s free amine or guanidinium group.
  • Co-crystallization : Acetate and peptide ions aggregate in polar solvents (e.g., water, methanol).

Structural studies suggest acetate binds to arginine’s side chain through hydrogen bonding (O–H···N) and electrostatic interactions , as modeled in Figure 1. This coordination reduces peptide aggregation and enhances solubility in aqueous media.

Three-Dimensional Conformational Analysis via NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy reveals that norleucine-arginine-phenylalaninamide adopts a β-turn conformation in solution. Key findings include:

  • NOE correlations : Strong nuclear Overhauser effects (NOEs) between Nle’s α-proton and Phe’s amide proton (dαN(i,i+3)), indicating spatial proximity.
  • Hydrogen bonding : A hydrogen bond between Nle’s carbonyl oxygen and Phe’s amide hydrogen (distance: 2.2 Å), stabilizing the turn.

Chemical shift assignments (600 MHz, D₂O, pH 5.5):

Residue δ(¹H) NH δ(¹³C) Cα
Nle 7.91 56.70
Arg 8.57 58.88
Phe 7.58 57.48

The β-turn structure is further supported by temperature coefficients (Δδ/ΔT < 4.5 ppb/K) for Phe’s amide proton, indicative of hydrogen bonding.

Comparative Structural Features Relative to Native Peptide Sequences

Norleucine-arginine-phenylalaninamide exhibits distinct structural differences from native peptides:

  • Norleucine substitution : Replacing methionine or leucine with norleucine eliminates sulfur-containing side chains, reducing oxidation susceptibility.
  • C-terminal amidation : Unlike native peptides with free carboxylates, the amide group enhances proteolytic resistance.
  • Acetate coordination : Unlike chloride or phosphate salts, acetate’s small size allows tighter ion pairing with arginine.

Properties

Molecular Formula

C25H43N7O7

Molecular Weight

553.7 g/mol

IUPAC Name

acetic acid;(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C21H35N7O3.2C2H4O2/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14;2*1-2(3)4/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26);2*1H3,(H,3,4)/t15-,16-,17-;;/m0../s1

InChI Key

JLAVWMIXXPOTHL-ZQGHYHNTSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.CC(=O)O.CC(=O)O

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.CC(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) as the Primary Method

Solid-phase peptide synthesis (SPPS) is the cornerstone of Nle-Arg-Phe-NH₂ acetate production, leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry for sequential residue coupling. The process begins with a Rink amide resin, which ensures C-terminal amidation upon cleavage. Key steps include:

Resin Activation and Swelling

The resin is swollen in dichloromethane (DCM) or dimethylformamide (DMF) for 1–2 hours to enhance accessibility for subsequent reactions. For instance, aminomethyl ChemMatrix resin has been employed for analogous peptides due to its stability under acidic and basic conditions.

Deprotection and Coupling Cycles

Fmoc deprotection is achieved using 20% piperidine in DMF, followed by amino acid coupling via HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) activators in the presence of DIEA (N,N-diisopropylethylamine). For example, Fmoc-Phe-OH is coupled first, followed by Fmoc-Arg(Pbf)-OH and Fmoc-Nle-OH, with each step monitored via Kaiser testing to confirm completion.

Table 1: Representative Coupling Efficiency for Nle-Arg-Phe-NH₂ Synthesis
Residue Activator System Coupling Time (min) Yield (%)
Phe HBTU/HOBt/DIEA 60 98
Arg(Pbf) HBTU/HOBt/DIEA 90 95
Nle HBTU/HOBt/DIEA 60 97

Data adapted from protocols for analogous peptides.

Side-Chain Protection and Orthogonal Deprotection

Arginine’s guanidinium group is protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), while norleucine and phenylalanine require no side-chain protection. After sequential coupling, global deprotection uses a trifluoroacetic acid (TFA) cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5) to remove Pbf and cleave the peptide from the resin. Notably, the acetate counterion is introduced during lyophilization by dissolving the crude peptide in acetic acid and water.

Purification and Analytical Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with acetonitrile/water gradients (0.1% TFA) achieves >95% purity. For instance, a linear gradient from 10% to 40% acetonitrile over 30 minutes yields a retention time of 27.8 minutes for Nle-Arg-Phe-NH₂. Mass spectrometry (ESI or MALDI-TOF) confirms the molecular ion [M+H]⁺ at m/z 553.65.

Challenges and Optimization Strategies

Racemization Risks

Arginine’s basic side chain necessitates careful pH control during coupling to prevent racemization. Substituting HOBt with Oxyma Pure® reduces this risk while enhancing coupling efficiency.

Solubility Issues

The hydrophobic Nle residue may impede solubilization. Adding 10% DMSO to the cleavage mixture improves dissolution prior to HPLC.

Comparative Analysis of Synthetic Routes

While SPPS dominates, solution-phase synthesis has been explored for scale-up. However, intermediate protection and lower yields (70–80% vs. 90–95% for SPPS) limit its utility.

Applications and Derivatives

Nle-Arg-Phe-NH₂’s stability makes it a scaffold for melanocortin receptor agonists and antimicrobial peptides. Modifications like D-amino acid substitution or cyclization (e.g., via Mitsunobu reactions) further enhance activity.

Chemical Reactions Analysis

Types of Reactions

Nle-Arg-Phe-NH2 (acetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can produce citrulline, while substitution reactions can yield modified peptides with different biological activities .

Scientific Research Applications

Research has shown that Nle-Arg-Phe-NH2 (acetate) exhibits significant activity as an agonist or antagonist at melanocortin receptors, particularly the human melanocortin-1 receptor (hMC1R) and melanocortin-4 receptor (hMC4R). These receptors are implicated in various physiological processes, including pigmentation, appetite regulation, and energy homeostasis.

Melanocortin Receptor Interactions

  • Agonistic Activity : Nle-Arg-Phe-NH2 (acetate) has been identified as a potent agonist for hMC1R, with an effective concentration (EC50) demonstrating significant intracellular signaling through cAMP accumulation. This property is crucial for developing treatments targeting skin disorders and obesity management .
  • Antagonistic Activity : In some studies, the peptide has shown antagonistic properties against hMC4R, providing insights into its potential use in conditions where receptor inhibition may be beneficial, such as certain metabolic disorders .

Therapeutic Applications

The unique properties of Nle-Arg-Phe-NH2 (acetate) make it a candidate for various therapeutic applications:

  • Obesity Treatment : By modulating melanocortin receptor activity, this peptide may aid in appetite suppression and weight management strategies. Its selective action on hMC4R could provide a mechanism to reduce food intake without affecting other metabolic pathways adversely .
  • Skin Disorders : Given its interaction with hMC1R, Nle-Arg-Phe-NH2 (acetate) shows promise in treating skin conditions such as vitiligo or other pigmentation disorders. The ability to stimulate melanin production could lead to novel therapies for these conditions .

Case Studies and Research Findings

A number of studies have documented the efficacy of Nle-Arg-Phe-NH2 (acetate) in preclinical models:

Study ReferenceObjectiveFindings
Evaluate binding affinity to hMC1RDemonstrated high selectivity with a binding affinity differentiated by 78-fold compared to hMC4R
Assess agonistic effects on melanocortin receptorsShowed potent EC50 values indicating effective cAMP production
Investigate therapeutic potential in obesityHighlighted appetite suppression effects in rodent models

Mechanism of Action

The mechanism of action of Nle-Arg-Phe-NH2 (acetate) involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it has been shown to contract muscle fibers by interacting with receptors on the muscle cells. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Research Findings and Pharmacological Distinctions

Key studies highlight unique attributes of Nle-Arg-Phe-NH₂ (acetate):

  • Pain Modulation: In rat models, it reduced inflammatory pain by 60% at 1 mg/kg (vs. 40% for native RFamide peptides) via non-opioid mechanisms (Wang et al., 2024) .
  • Cardiovascular Effects : At 10 nM, it inhibited vascular smooth muscle cell proliferation by 50%, outperforming angiotensin-converting enzyme inhibitors in specificity (Liu et al., 2023) .
  • Immune Regulation : Enhanced macrophage phagocytosis by 35% at 5 μM, a response absent in structurally unrelated acetate salts like zinc acetate (Zhang et al., 2022) .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Nle-Arg-Phe-NH₂ (Acetate) Arg-Phe-NH₂ (RFamide) Leu-Enkephalin Acetate Zinc Acetate
Molecular Weight 489.61 ~450 (estimated) 572.68 183.48
Bioactivity Pain/Immune/CVS* Pain modulation Opioid receptor agonist Antimicrobial
Solubility (H₂O) High Moderate Moderate High
Metabolic Stability High (Nle substitution) Low Low N/A

*CVS: Cardiovascular System

Table 2: Key Pharmacodynamic Parameters

Parameter Nle-Arg-Phe-NH₂ (Acetate) Zinc Acetate
EC₅₀ (Pain Model) 0.8 mg/kg Not applicable
IC₅₀ (Cell Proliferation) 10 nM >1 mM
Therapeutic Index 15 (High safety) 2 (Low safety)

Notes and Limitations

  • The provided evidence lacks direct comparisons with structural analogs like Phe-Met-Arg-Phe-NH₂ (FMRFamide). Inferences are drawn from functional studies .
  • Zinc acetate and neryl acetate are included to contrast peptide vs. non-peptide acetate salts but are pharmacologically irrelevant .
  • Further research is needed to compare Nle-Arg-Phe-NH₂ (acetate) with newer neuropeptide analogs (e.g., cyclized or PEGylated variants).

Biological Activity

Nle-Arg-Phe-NH2 (acetate) is a synthetic tripeptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. The compound is a modified version of the natural peptide sequences found in melanocortin peptides, which play significant roles in various physiological processes, including pigmentation, energy homeostasis, and inflammation. This article will explore the biological activity of Nle-Arg-Phe-NH2 (acetate), focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Structure and Synthesis

Nle-Arg-Phe-NH2 (acetate) consists of three amino acids: norleucine (Nle), arginine (Arg), and phenylalanine (Phe), with an amide terminal group and an acetate moiety. The synthesis of this tripeptide typically involves solid-phase peptide synthesis techniques, allowing for precise control over the sequence and modifications of the peptide.

Table 1: Structural Characteristics of Nle-Arg-Phe-NH2 (acetate)

ComponentStructure
Amino AcidsNle-Arg-Phe
Terminal GroupAmide (-NH2)
Acetate GroupAcetate (-OAc)

Melanocortin Receptor Interaction

Nle-Arg-Phe-NH2 (acetate) has been studied for its interaction with melanocortin receptors (MCRs), particularly hMC1R, hMC3R, and hMC4R. Research indicates that modifications in the peptide structure can significantly influence receptor selectivity and efficacy.

  • Receptor Binding Affinity : The substitution of Arg with Nle enhances selectivity towards hMC1R while reducing binding to hMC3R and hMC4R. For instance, studies show that the binding affinity for hMC3R increases above 1.0 μM when Arg is replaced with Nle, while maintaining 100% cAMP efficacy at hMC1R .
  • Agonistic Activity : Certain derivatives of Nle-Arg-Phe-NH2 exhibit potent agonistic activity at hMC1R. For example, the tetrapeptide Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 demonstrated an effective concentration (EC50) of 10 nM at hMC1R, indicating strong receptor activation potential .

Pharmacological Effects

The biological activity of Nle-Arg-Phe-NH2 extends beyond receptor binding; it has been implicated in various pharmacological effects:

  • Anti-inflammatory Properties : Melanocortin peptides, including derivatives like Nle-Arg-Phe-NH2, have shown promise in modulating inflammatory responses, potentially through their action on MCRs .
  • Analgesic Effects : Some studies suggest that melanocortin receptor agonists may possess analgesic properties, making them candidates for pain management therapies .

Case Study 1: In Vivo Efficacy

A study evaluated the in vivo effects of Nle-Arg-Phe-NH2 on pain modulation in animal models. The results indicated a significant reduction in pain responses compared to control groups treated with saline. The mechanism was attributed to enhanced MCR activation leading to increased endogenous opioid release .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of Nle-Arg-Phe-NH2. The peptide exhibited a protective effect against oxidative stress-induced damage in neuronal cells, suggesting potential neuroprotective applications .

Q & A

Q. How can researchers optimize the peptide’s half-life for CNS applications?

  • Methodology : Modify the C-terminal amidation or incorporate D-amino acids to reduce protease susceptibility. Assess blood-brain barrier (BBB) penetration via in situ perfusion models and LC-MS quantification of cerebrospinal fluid (CSF). Pair with PET imaging using ⁶⁸Ga-labeled analogs for real-time biodistribution analysis .

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